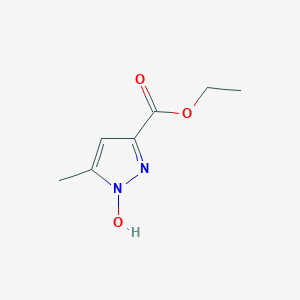
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate, also known as EMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMP is a pyrazole derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to exhibit plant growth-promoting activities, making it a potential candidate for use as a fertilizer. In material science, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been studied for its potential use in the synthesis of novel materials, such as metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. In addition, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to activate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in the immune response.
Biochemical and Physiological Effects:
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate inhibits the growth of cancer cells and bacteria. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. In addition, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has been shown to promote plant growth and increase crop yields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has some limitations for use in lab experiments. It is toxic at high concentrations, which can limit its use in certain applications. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate. One area of interest is the development of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate-based drugs for the treatment of various diseases. Another area of interest is the use of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate as a plant growth promoter and fertilizer. In addition, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has potential applications in material science, such as the synthesis of metal-organic frameworks. Further research is needed to fully understand the mechanism of action of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate and its potential applications in various fields.
Conclusion:
In conclusion, Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has gained significant attention in the field of scientific research due to its potential applications in medicine, agriculture, and material science. It can be synthesized using various methods and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate has several advantages for use in lab experiments, but also has some limitations. Future research is needed to fully understand the potential applications of Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate and its mechanism of action.
Métodos De Síntesis
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate can be synthesized using various methods, including the reaction of ethyl acetoacetate, hydrazine hydrate, and methyl acrylate. The reaction mixture is then refluxed in ethanol for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of ethyl acetoacetate, hydrazine hydrate, and methyl acrylate in the presence of a catalyst, such as p-toluenesulfonic acid. The product is then purified using recrystallization.
Propiedades
Número CAS |
176385-36-7 |
|---|---|
Nombre del producto |
Ethyl 1-hydroxy-5-methyl-1H-pyrazole-3-carboxylate |
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
ethyl 1-hydroxy-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(10)6-4-5(2)9(11)8-6/h4,11H,3H2,1-2H3 |
Clave InChI |
SZGQQENTOOCGPK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C1)C)O |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




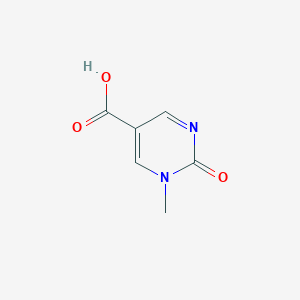


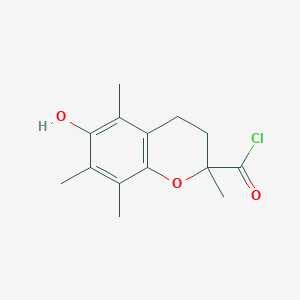

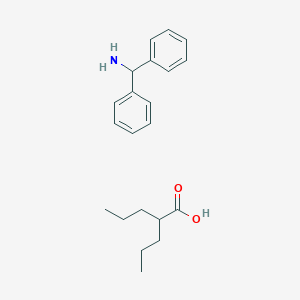
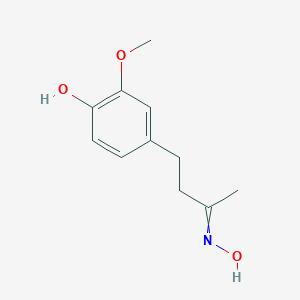
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)

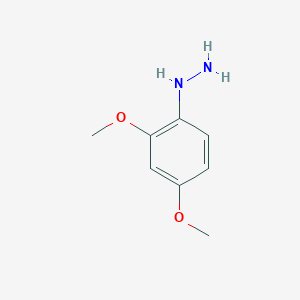


![(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B63997.png)